Cas no 874396-91-5 (1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

1-(3-クロロフェニル)-7-フルオロ-2-(5-メチル-1,2-オキサゾール-3-イル)-1H,2H,3H,9H-クロメノ[2,3-c]ピロール-3,9-ジオンは、複雑なクロメノピロールジオン骨格を有する高機能化合物です。3位のクロロフェニル基と7位のフルオロ置換により分子の電子特性が調整され、2位のオキサゾール環が立体障害を生じさせることで分子安定性が向上しています。この構造は医薬品中間体や機能性材料としての応用が期待され、特にπ共役系を有するため光電子材料分野での利用可能性が注目されます。高い純度と結晶性を特徴とし、X線結晶構造解析による立体配置の確認が可能です。

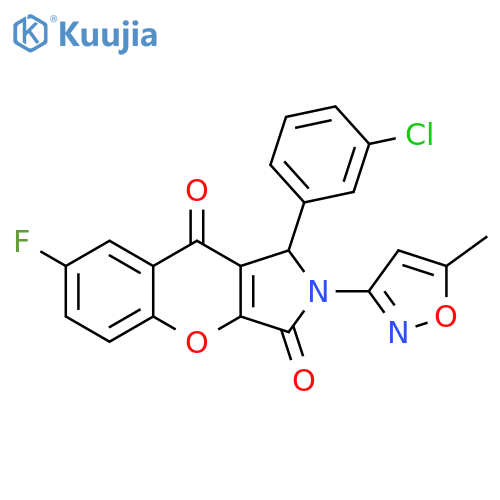

874396-91-5 structure

商品名:1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione

1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 化学的及び物理的性質

名前と識別子

-

- 1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione

- 1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- [1]Benzopyrano[2,3-c]pyrrole-3,9-dione, 1-(3-chlorophenyl)-7-fluoro-1,2-dihydro-2-(5-methyl-3-isoxazolyl)-

- 874396-91-5

- SR-01000918232

- F3226-2836

- Z339407632

- 1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

- AO-022/43357038

- 1-(3-chlorophenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- SR-01000918232-1

- AKOS016311513

- AKOS002275066

-

- インチ: 1S/C21H12ClFN2O4/c1-10-7-16(24-29-10)25-18(11-3-2-4-12(22)8-11)17-19(26)14-9-13(23)5-6-15(14)28-20(17)21(25)27/h2-9,18H,1H3

- InChIKey: XODZGKPDSBLIIM-UHFFFAOYSA-N

- ほほえんだ: N1(C2C=C(C)ON=2)C(C2=CC=CC(Cl)=C2)C2C(=O)C3=CC(F)=CC=C3OC=2C1=O

計算された属性

- せいみつぶんしりょう: 410.0469627g/mol

- どういたいしつりょう: 410.0469627g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 2

- 複雑さ: 746

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- 密度みつど: 1.58±0.1 g/cm3(Predicted)

- ふってん: 582.2±50.0 °C(Predicted)

- 酸性度係数(pKa): -2.85±0.50(Predicted)

1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3226-2836-20μmol |

1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-91-5 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F3226-2836-5mg |

1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-91-5 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F3226-2836-50mg |

1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-91-5 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F3226-2836-25mg |

1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-91-5 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F3226-2836-40mg |

1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-91-5 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F3226-2836-5μmol |

1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-91-5 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3226-2836-20mg |

1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-91-5 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F3226-2836-30mg |

1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-91-5 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F3226-2836-4mg |

1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-91-5 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F3226-2836-3mg |

1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-91-5 | 90%+ | 3mg |

$63.0 | 2023-07-28 |

1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

874396-91-5 (1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione) 関連製品

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量